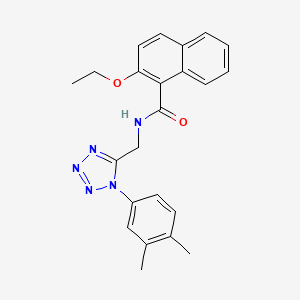
N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-2-ethoxy-1-naphthamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-2-ethoxy-1-naphthamide” is a complex organic compound. It contains a tetrazole ring, which is a five-membered ring with four nitrogen atoms, and a naphthamide moiety, which is derived from naphthalene . The presence of the 3,4-dimethylphenyl group indicates a benzene ring with two methyl groups attached at the 3rd and 4th positions .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The tetrazole ring, the naphthamide moiety, and the 3,4-dimethylphenyl group would all contribute to the overall structure .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups all influence properties like solubility, melting point, and reactivity .
科学的研究の応用
Alzheimer's Disease Research
The study by Shoghi-Jadid et al. (2002) describes the use of a hydrophobic radiofluorinated compound, closely related to the chemical structure of interest, for the non-invasive localization and load determination of neurofibrillary tangles and beta-amyloid plaques in Alzheimer's disease patients using positron emission tomography (PET). This research represents a significant step forward in the diagnostic assessment and monitoring of Alzheimer's disease progression and the response to experimental treatments (Shoghi-Jadid et al., 2002).
Cancer Therapy Research
Berardi et al. (2005) explored the sigma(1) receptor's binding affinity and selectivity with derivatives of N-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl and related compounds. These molecules demonstrated antiproliferative activity in rat C6 glioma cells, suggesting a potential role in tumor research and therapy. Such studies highlight the ongoing search for novel compounds that can be used as tools for PET experiments and as potential therapeutic agents in cancer treatment (Berardi et al., 2005).
Fluorescence Sensors for β-Amyloid
Fa et al. (2015) synthesized a novel fluorescent probe for β-amyloids, indicating the potential of certain naphthalene derivatives as powerful tools for the molecular diagnosis of Alzheimer’s disease. This study showcases the application of these compounds in developing diagnostic tools for neurodegenerative diseases, underscoring the importance of chemical synthesis and optical property analysis in advancing biomedical research (Fa et al., 2015).
将来の方向性
The future directions for research on this compound would depend on its intended use and the results of preliminary studies. For example, if it showed promise as a drug, future research might focus on optimizing its synthesis, studying its mechanism of action, and conducting preclinical and clinical trials .
特性
IUPAC Name |
N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-2-ethoxynaphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O2/c1-4-30-20-12-10-17-7-5-6-8-19(17)22(20)23(29)24-14-21-25-26-27-28(21)18-11-9-15(2)16(3)13-18/h5-13H,4,14H2,1-3H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TULMJITZYUJLHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCC3=NN=NN3C4=CC(=C(C=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-2-ethoxy-1-naphthamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Cyclopropyl-1-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]ethanone](/img/structure/B2748593.png)
![1h-Pyrazolo[3,4-c]pyridazin-3-amine](/img/structure/B2748594.png)
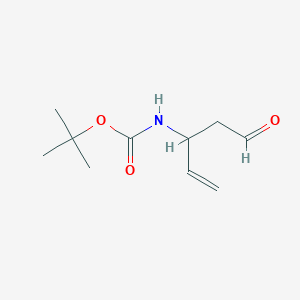
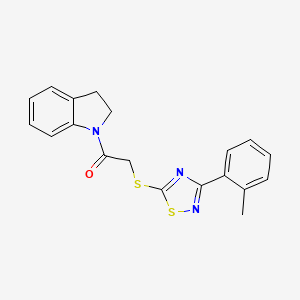
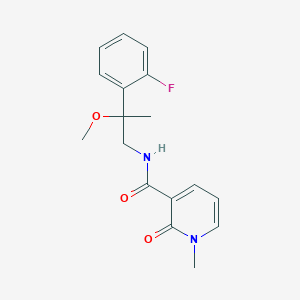
![ethyl 1-[2-(4-fluorophenyl)-2-hydroxyethyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2748602.png)
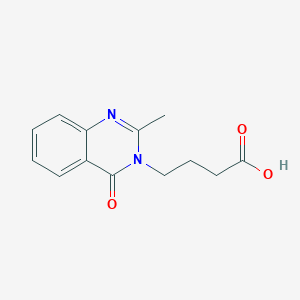
![2-[3-(3-chloro-4-methoxyphenyl)-3-oxopropyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2748604.png)
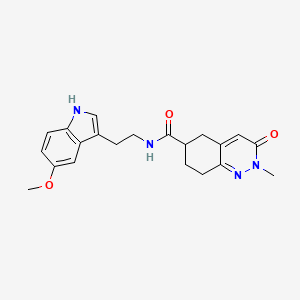
![1-{1-[3-(Benzenesulfonyl)propanoyl]piperidin-4-yl}-3-cyclopropylimidazolidine-2,4-dione](/img/structure/B2748606.png)
![2-[(2-Fluorophenyl)amino]pyridine-3-sulfonamide](/img/structure/B2748608.png)
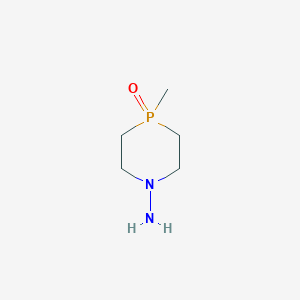
![N-(2H-1,3-benzodioxol-5-yl)-2-[6-fluoro-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2748611.png)
![2-bromo-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzamide](/img/structure/B2748614.png)